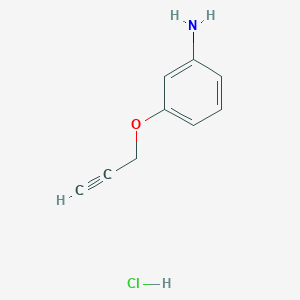

3-(Prop-2-yn-1-yloxy)aniline hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-prop-2-ynoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7H,6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZSOJCQWDBWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a valuable building block in medicinal chemistry.[1][2][3][4][5] This intermediate is of significant interest to researchers and professionals in drug development, particularly for the synthesis of targeted therapies such as kinase inhibitors. The guide details a robust synthetic protocol based on the Williamson ether synthesis, outlines comprehensive characterization methodologies including NMR, IR, and mass spectrometry, and discusses the rationale behind the experimental choices.

Introduction

The landscape of modern drug discovery is increasingly focused on the development of highly specific and potent small-molecule inhibitors that target key signaling pathways implicated in disease. Among these, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The synthesis of these complex molecules often relies on the availability of versatile and functionalized building blocks. This compound serves as a critical intermediate, providing a reactive aniline moiety for further elaboration and a terminal alkyne group that can be utilized for "click" chemistry or as a key pharmacophoric element. Its application has been noted in the synthesis of various active pharmaceutical ingredients, highlighting its importance in the drug development pipeline.[1][2][3][4][5] This guide aims to provide a detailed, practical, and scientifically grounded resource for the preparation and analysis of this important compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the free base, 3-(Prop-2-yn-1-yloxy)aniline, via a Williamson ether synthesis, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline

The core of the synthesis lies in the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6] In this case, the phenoxide of 3-aminophenol acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.

Reaction Scheme:

Caption: General workflow for the synthesis of 3-(Prop-2-yn-1-yloxy)aniline.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-aminophenol to a significant extent, forming the more nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in this case to avoid potential side reactions involving the amino group or the propargyl bromide, such as deprotonation of the terminal alkyne or elimination reactions.

-

Choice of Solvent: Acetone is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent, which solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it highly nucleophilic. Acetone's boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, accelerating the reaction rate without promoting significant side reactions.

-

Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

-

Purification: An aqueous workup is employed to remove the inorganic byproducts (KBr and excess K₂CO₃). Extraction with an organic solvent, such as ethyl acetate, isolates the desired product from the aqueous phase. Further purification by column chromatography ensures the removal of any unreacted starting materials or minor side products.

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (10.9 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 150 mL of acetone.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add propargyl bromide (80% solution in toluene, 13.4 mL, 120 mmol) dropwise over 20 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Prop-2-yn-1-yloxy)aniline.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) as the eluent to afford pure 3-(Prop-2-yn-1-yloxy)aniline as an oil or a low-melting solid.

Part 2: Formation of this compound

The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability and solubility. The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Reaction Scheme:

Caption: Workflow for the formation of the hydrochloride salt.

Detailed Experimental Protocol:

-

Dissolution: Dissolve the purified 3-(Prop-2-yn-1-yloxy)aniline (14.7 g, 100 mmol) in 100 mL of anhydrous diethyl ether in a flask.

-

Acidification: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a 2 M solution of HCl in diethyl ether until the pH of the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: A precipitate will form. Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected data from standard analytical techniques.

Data Summary Table

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | To be determined experimentally |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~10.5 (br s, 3H): This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺), which are acidic and exchangeable.

-

~7.3-7.5 (m, 2H): These multiplets are attributed to the aromatic protons on the benzene ring.

-

~7.1-7.2 (m, 2H): These multiplets are also from the aromatic protons.

-

4.85 (d, J = 2.4 Hz, 2H): This doublet represents the two protons of the methylene group (-O-CH₂-C≡). The coupling is to the acetylenic proton.

-

3.65 (t, J = 2.4 Hz, 1H): This triplet corresponds to the terminal acetylenic proton (-C≡C-H).

Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~158.0: Aromatic carbon attached to the oxygen (C-O).

-

~140.0: Aromatic carbon attached to the ammonium group (C-N).

-

~130.0: Aromatic CH carbon.

-

~115.0: Aromatic CH carbon.

-

~110.0: Aromatic CH carbon.

-

~108.0: Aromatic CH carbon.

-

~79.0: Quaternary alkyne carbon (-C≡C-H).

-

~78.0: Terminal alkyne carbon (-C≡C-H).

-

~56.0: Methylene carbon (-O-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR (KBr, cm⁻¹):

-

~3300-3400 (br): N-H stretching vibrations of the primary amine (in the free base) or the ammonium group (in the hydrochloride salt).

-

~3290 (s): ≡C-H stretching of the terminal alkyne.

-

~2120 (w): C≡C stretching of the alkyne. This is often a weak band.

-

~1600, 1490: C=C stretching vibrations of the aromatic ring.

-

~1250: C-O-C stretching of the ether linkage.

-

~1150: C-N stretching of the aniline moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected MS (ESI+):

-

m/z [M+H]⁺ = 148.07: This corresponds to the protonated free base, 3-(Prop-2-yn-1-yloxy)aniline. The hydrochloride salt will dissociate in the ESI source.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[7] The aniline moiety can participate in nucleophilic aromatic substitution reactions to form the core structure of many anilino-quinazoline and anilino-pyrimidine based inhibitors. The propargyl group can serve as a reactive handle for covalent modification of a cysteine residue in the kinase active site, leading to irreversible inhibition, a strategy employed in second-generation EGFR inhibitors like afatinib.

Example: Conceptual Synthetic Route towards an Afatinib Analog

Caption: Conceptual synthesis of a kinase inhibitor using the title compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The protocols are based on established chemical principles and are designed to be reproducible and scalable. The comprehensive characterization data serves as a benchmark for quality control. The discussion of its application in the synthesis of kinase inhibitors underscores the importance of this intermediate in modern drug discovery. This guide is intended to be a valuable resource for researchers and professionals working in the field of medicinal chemistry and drug development.

References

- 1. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]

- 2. rsc.org [rsc.org]

- 3. This compound 97% | CAS: 1073881-49-8 | AChemBlock [achemblock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the analytical standard 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (C₉H₁₀ClNO, Mol. Wt.: 183.64 g/mol ).[1][2] As direct experimental spectra for this specific salt are not widely available in the public domain, this document serves as a predictive reference for researchers, scientists, and drug development professionals. Leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this guide details the expected spectral characteristics, offering a robust framework for the identification and structural verification of this compound. Methodologies for data acquisition and interpretation are discussed, grounded in established scientific literature, to ensure the highest degree of scientific integrity.

Introduction: The Structural and Analytical Context

This compound is a chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients and research compounds.[3][4][5] Its structure uniquely combines an aniline ring, a propargyl ether linkage, and a terminal alkyne, making it a versatile building block. The hydrochloride salt form enhances its stability and solubility in aqueous media. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for tracking its incorporation into more complex molecules during synthetic processes.

This guide is structured to provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The rationale behind each predicted signal, peak, and fragment is explained, providing users with the foundational knowledge to interpret their own experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the presence of the anilinium ion (-NH₃⁺) will influence the electronic environment of the aromatic ring, which is reflected in the chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ether linkage, and the acetylenic proton. The anilinium protons are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a | ~3.60 | t, J ≈ 2.4 Hz | 1H | The acetylenic proton shows a characteristic triplet due to coupling with the two methylene protons (H-b). |

| H-b | ~4.85 | d, J ≈ 2.4 Hz | 2H | These methylene protons are adjacent to the oxygen and the alkyne, resulting in a downfield shift. They are split into a doublet by the acetylenic proton (H-a). |

| H-c, H-d, H-e, H-f | 7.20 - 7.50 | m | 4H | The aromatic protons will appear as a complex multiplet. The electron-withdrawing anilinium group (-NH₃⁺) deshields the aromatic ring compared to a neutral aniline. |

| H-g | ~10.0 (very broad) | s | 3H | The anilinium protons are acidic, typically appear far downfield as a broad singlet, and are exchangeable with D₂O. |

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve ionic salts like hydrochlorides and its non-exchangeable nature with most protons (except the acidic NH₃⁺) make it ideal for observing both the anilinium and other structural protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~56.0 | The methylene carbon of the propargyl group, shifted downfield by the adjacent oxygen atom. |

| C-2 | ~79.0 | The terminal acetylenic carbon (≡C-H). |

| C-3 | ~78.5 | The internal acetylenic carbon (C≡C-). |

| C-4 | ~157.5 | The aromatic carbon directly attached to the ether oxygen (ipso-carbon), significantly deshielded by the oxygen. |

| C-5 | ~108.0 | Aromatic carbon ortho to the ether group. |

| C-6 | ~131.0 | Aromatic carbon meta to the ether group. |

| C-7 | ~113.0 | Aromatic carbon para to the ether group. |

| C-8 | ~140.0 | The aromatic carbon bearing the anilinium group (ipso-carbon). |

| C-9 | ~120.0 | Aromatic carbon ortho to the anilinium group. |

Expert Insight: In aniline itself, the carbon atoms ortho and para to the -NH₂ group are shielded due to the electron-donating resonance effect of the lone pair.[6] However, in the anilinium salt, the nitrogen is protonated (-NH₃⁺), eliminating this resonance donation and exerting a net electron-withdrawing inductive effect, which deshields the aromatic carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

To confirm the NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peak should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier Transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be characterized by the presence of the anilinium, terminal alkyne, ether, and aromatic functionalities.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |

| ~3300 | ≡C-H | Stretch | Strong, Sharp | A highly characteristic and diagnostic peak for a terminal alkyne.[1][2][3][7] |

| 3100-2800 | N⁺-H | Stretch | Strong, Broad | Characteristic of an anilinium salt, often appearing as a broad absorption underlying the C-H stretches.[8][9] |

| ~3050 | Ar C-H | Stretch | Medium | Aromatic C-H stretching vibrations. |

| ~2120 | C≡C | Stretch | Weak to Medium | The triple bond stretch is often weak but sharp. Its intensity is greater in terminal alkynes compared to internal ones.[2] |

| 1600, 1490 | Aromatic C=C | Ring Stretch | Medium to Strong | Characteristic benzene ring skeletal vibrations. |

| 1250-1200 | Ar-O-C | Asymmetric Stretch | Strong | Aryl-alkyl ether C-O stretching is typically strong and found in this region. |

| 1050-1000 | Ar-O-C | Symmetric Stretch | Medium | The corresponding symmetric stretch for the ether linkage. |

Authoritative Grounding: The N-H stretching region in anilinium salts is notably broad due to extensive hydrogen bonding in the solid state.[8][9] This contrasts with the sharp N-H stretches seen in a free primary amine.[10][11] The terminal alkyne C-H stretch at ~3300 cm⁻¹ is one of the most reliable and sharp diagnostic peaks in IR spectroscopy.[4]

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, Electron Ionization (EI) would likely be used for a library-searchable fragmentation pattern. The analysis will be on the free base, 3-(Prop-2-yn-1-yloxy)aniline, as the HCl salt will not be observed. The molecular weight of the free base is 147.07 g/mol .

Predicted Molecular Ion:

-

[M]⁺•: m/z = 147

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The primary cleavage is expected at the benzylic ether position.

Table 4: Predicted Major Mass Fragments (EI)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 147 | [C₉H₉NO]⁺• | Molecular ion (free base) |

| 108 | [C₆H₆NO]⁺ | α-cleavage with loss of the propargyl radical (•CH₂C≡CH). |

| 93 | [C₆H₅O]⁺ | Cleavage of the C-O bond with charge retention on the phenoxy fragment. |

| 77 | [C₆H₅]⁺ | Loss of CO from the [C₆H₅O]⁺ fragment. |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common and stable fragment from propargyl ethers. |

Mechanistic Insight: The most favorable fragmentation in ethers is typically α-cleavage, which involves the cleavage of a bond adjacent to the oxygen atom.[12][13][14] For aryl ethers, cleavage of the bond beta to the aromatic ring is also a common pathway.[12][13]

Visualization of Key Fragmentation

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

M [label="[M]⁺• (m/z 147)"]; F108 [label="[C₆H₆NO]⁺ (m/z 108)"]; F39 [label="[C₃H₃]⁺ (m/z 39)"];

M -> F108 [label="- •C₃H₃"]; M -> F39 [label="- •C₆H₆NO"];

{rank=same; M;} {rank=same; F108; F39;} } .dot Caption: Primary fragmentation of the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the free base (neutralized hydrochloride salt) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to elute the compound.

-

-

MS Detection:

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range from m/z 35 to 300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum, identifying the molecular ion and major fragment peaks.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of this compound based on established chemical principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive resource for scientists engaged in the synthesis, quality control, and analysis of this compound. By understanding the expected spectral features and the reasoning behind them, researchers can confidently interpret experimental data, confirm the structural integrity of their material, and troubleshoot any synthetic or analytical challenges.

References

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wikieducator.org [wikieducator.org]

- 12. scribd.com [scribd.com]

- 13. studylib.net [studylib.net]

- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS No. 1073881-49-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS No. 1073881-49-8) is a chemical intermediate with potential applications in pharmaceutical synthesis and drug discovery. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization, formulation, and development into more complex bioactive molecules. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound. In the absence of extensive publicly available experimental data, this guide integrates predicted properties from validated computational models with detailed, field-proven experimental protocols for their determination. The synthesis, spectral characteristics, and the scientific rationale behind the analytical methodologies are discussed to provide a holistic understanding for researchers and drug development professionals.

Introduction and Chemical Identity

This compound is a substituted aniline derivative. The presence of a propargyl ether group and its hydrochloride salt form suggests its utility as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems or as a precursor for compounds intended for bio-conjugation via "click chemistry."

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| CAS Number | 1073881-49-8 | [1] |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)aniline;hydrochloride | [1] |

| Chemical Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1)N)OCC#C.Cl | [1] |

| InChI Key | UYZSOJCQWDBWJM-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational algorithms, which are widely used in the pharmaceutical industry for early-stage drug discovery and development.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | Not available | As a salt, it is expected to be a solid at room temperature with a relatively high melting point. |

| Boiling Point | Not available | Likely to decompose at higher temperatures. |

| Water Solubility | Predicted to be soluble | The hydrochloride salt form generally increases aqueous solubility compared to the free base. |

| logP (Octanol-Water Partition Coefficient) | 1.7 (for the free base) | Indicates moderate lipophilicity. |

| pKa (most basic) | ~4.0 (for the anilinium ion) | Typical for an aromatic amine. |

Synthesis and Spectroscopic Characterization

The synthesis of this compound would likely involve the Williamson ether synthesis, reacting 3-aminophenol with propargyl bromide, followed by treatment with hydrochloric acid to form the salt.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the propargyl group, the acetylenic proton, and the amine protons.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (as the anilinium salt), C-H stretching of the aromatic ring and alkyne, the C≡C triple bond stretch, and the C-O ether linkage. Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[3][4]

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

Rationale : The shake-flask method is the gold standard for determining equilibrium solubility, which is a critical parameter for drug delivery and formulation.[5]

Protocol :

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration : The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification : An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Rationale : The pKa value is crucial as it dictates the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor binding. Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[6]

Protocol :

-

Sample Preparation : A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Potentiometric Titration Workflow for pKa Determination.

Lipophilicity (logP) Determination (Shake-Flask Method)

Rationale : The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol :

-

Phase Preparation : n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning : A known amount of the free base of 3-(Prop-2-yn-1-yloxy)aniline is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning.

-

Phase Separation and Quantification : The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

While experimental data for this compound remains scarce in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can obtain the necessary data to effectively utilize this compound in their synthetic and discovery efforts. The provided predicted values serve as a valuable starting point for these investigations. A thorough understanding of the physicochemical properties is a critical step in the journey from a chemical intermediate to a potential therapeutic agent.

References

A Guide to the Crystal Structure Analysis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a significant intermediate in pharmaceutical synthesis.[1][2][3] While a definitive crystal structure for this specific compound is not publicly available, this document serves as a detailed procedural roadmap, outlining the essential steps from synthesis and crystallization to data collection, structure elucidation, and in-depth analysis of intermolecular interactions. By presenting a hypothetical case study, this guide equips researchers with the foundational knowledge and technical insights necessary to conduct similar crystallographic analyses on novel organic hydrochloride salts, thereby facilitating a deeper understanding of their solid-state properties and informing rational drug design.

Introduction: The Significance of Solid-State Characterization

The three-dimensional arrangement of molecules in a crystalline solid dictates many of its bulk physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the crystal structure is therefore of paramount importance in drug development. This compound, a key building block in the synthesis of various active compounds, is no exception.[1][2] Its hydrochloride salt form is likely utilized to enhance solubility and stability.[4] A detailed crystal structure analysis would provide invaluable insights into its molecular conformation, packing arrangement, and the intricate network of intermolecular interactions, all of which can influence its behavior in subsequent synthetic steps and its performance in a final drug product.

This guide will walk through the entire process of a hypothetical crystal structure analysis of this compound, providing both the "how" and the "why" behind each experimental choice.

Synthesis and Crystallization: The Foundation of a Successful Analysis

Synthesis of this compound

The synthesis of the free base, 3-(prop-2-yn-1-yloxy)aniline, can be achieved through a Williamson ether synthesis, reacting 3-aminophenol with propargyl bromide in the presence of a suitable base. The subsequent conversion to the hydrochloride salt is a critical step for both purification and crystallization.

Experimental Protocol:

-

Synthesis of the Free Base:

-

To a solution of 3-aminophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Slowly add propargyl bromide to the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 3-(prop-2-yn-1-yloxy)aniline.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol) dropwise with stirring.[5]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Crystallization: The Art of Growing Single Crystals

The growth of high-quality single crystals is often the most challenging and critical step in the entire analysis. For organic hydrochloride salts, several techniques can be employed.

Experimental Protocol: Slow Evaporation

-

Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of single crystals.

Other potential crystallization methods include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent and method is often empirical and may require screening of various conditions.

Data Collection: Probing the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer.[6][7]

Experimental Workflow:

Figure 1: A generalized workflow for crystal structure analysis.

The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays.[8] The diffracted X-rays are recorded as a series of spots, and their intensities and positions are measured. This process generates a raw data file containing the information needed to determine the crystal's unit cell and the arrangement of atoms within it.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then processed to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.

Key Steps:

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to generate a list of unique reflection intensities.

-

Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to obtain an initial electron density map. This map provides a rough idea of the atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

Commonly Used Software:

| Software Suite | Key Functions |

| SHELX | Structure solution and refinement.[9][10] |

| Olex2 | A graphical user interface for SHELX. |

| PLATON | Structure validation and analysis.[11][12] |

| Mercury | Visualization and analysis of crystal structures.[12] |

Analysis of the Crystal Structure: Unveiling the Molecular Architecture

A successful structure refinement yields a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This file is then used for a detailed analysis.

Molecular Conformation

The analysis begins with an examination of the conformation of the 3-(prop-2-yn-1-yloxy)aniline cation. This includes determining key bond lengths, bond angles, and torsion angles. For instance, the planarity of the aniline ring and the orientation of the propargyloxy side chain would be of particular interest.

Crystal Packing and Intermolecular Interactions

The arrangement of the cations and chloride anions in the crystal lattice is then investigated. The primary focus is on identifying and characterizing the intermolecular interactions that hold the crystal together. These interactions are crucial for understanding the crystal's stability and properties.[13][14][15][16]

Expected Intermolecular Interactions:

-

Hydrogen Bonding: The anilinium group (-NH3+) is a strong hydrogen bond donor, and it is expected to form strong N-H···Cl hydrogen bonds with the chloride anions. The terminal alkyne C-H may also act as a weak hydrogen bond donor.

-

π-π Stacking: The aromatic aniline rings may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

-

van der Waals Forces: These weaker, non-directional forces contribute to the overall crystal packing.

Figure 2: A diagram illustrating potential intermolecular interactions.

Conclusion: From Structure to Application

A detailed crystal structure analysis of this compound would provide a wealth of information that is critical for drug development. It would confirm the molecular structure, reveal the preferred conformation in the solid state, and provide a detailed map of the intermolecular interactions. This knowledge can be used to understand and potentially control polymorphism, which is the ability of a compound to exist in multiple crystal forms with different properties. Furthermore, a deep understanding of the solid-state structure can aid in the design of stable formulations and can provide insights into the compound's behavior during manufacturing and storage. While this guide presents a hypothetical analysis, the principles and methodologies described are universally applicable and serve as a robust framework for the crystallographic investigation of novel pharmaceutical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride_TargetMol [targetmol.com]

- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. rcsb.org [rcsb.org]

- 10. iucr.org [iucr.org]

- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 12. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 13. mdpi.com [mdpi.com]

- 14. repository.ias.ac.in [repository.ias.ac.in]

- 15. books.rsc.org [books.rsc.org]

- 16. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

theoretical and computational studies of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride

An In-depth Technical Guide to the Theoretical and Computational-Driven Analysis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Abstract

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for each computational experiment. We will delve into a multi-faceted in-silico analysis, beginning with the electronic structure and quantum chemical properties, progressing to its dynamic behavior in solution, and culminating in an exploration of its potential biological interactions through molecular docking. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Introduction: The Scientific Imperative for In-Silico Characterization

Unveiling this compound: A Molecule of Interest

This compound is a fascinating molecule that combines the aromatic reactivity of an aniline ring with the versatile functionality of a propargyl group, all while being stabilized as a hydrochloride salt. The aniline moiety is a common scaffold in many FDA-approved drugs, valued for its ability to engage in various intermolecular interactions. The terminal alkyne of the propargyl group is a particularly powerful tool in modern chemistry, enabling "click" reactions for bioconjugation, materials synthesis, and the formation of covalent bonds with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to experimental and biological studies.

The Synergy of Theoretical and Computational Chemistry in Modern Research

In the contemporary research landscape, computational chemistry stands as an indispensable partner to traditional benchtop experimentation. It provides a "digital twin" of the molecule, allowing for the exploration of its properties and behavior at a level of detail that is often inaccessible through experimental means alone. This in-silico approach enables the rational design of molecules, the prediction of their reactivity, and the elucidation of their interaction mechanisms, thereby saving significant time and resources in the research and development pipeline.

Guide Objectives and Scope

This guide aims to provide a robust, step-by-step protocol for the comprehensive computational characterization of this compound. We will cover:

-

Quantum Mechanical (QM) Calculations: To understand the molecule's electronic structure, reactivity, and spectroscopic properties.

-

Molecular Dynamics (MD) Simulations: To explore its conformational landscape and behavior in a solvated environment.

-

Molecular Docking Studies: To predict its potential binding modes with protein targets.

Foundational Principles: Molecular Structure and Quantum Chemical Properties

Establishing the Digital Twin: In-Silico Model Generation

The first and most critical step in any computational study is the creation of an accurate 3D model of the molecule.

The process begins with the 2D chemical structure of this compound, which is then converted into a 3D conformation using molecular modeling software. This initial 3D structure is a rough approximation and must be refined through energy minimization.

It is crucial to correctly model the hydrochloride salt. This means the aniline nitrogen will be protonated (NH3+), and a chloride counter-ion (Cl-) will be present. This protonation state significantly influences the molecule's electronic properties, solubility, and interaction patterns.

Quantum Mechanical Calculations: A Deep Dive into Electronic Structure

For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for elucidating electronic structure. We will employ a widely used functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), to ensure a high-quality description of the electronic distribution and molecular orbitals.

-

Input Preparation: Generate the initial 3D coordinates of protonated 3-(prop-2-yn-1-yloxy)aniline and the chloride ion.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This process adjusts bond lengths, angles, and dihedrals to their most stable arrangement.

-

Frequency Analysis: Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides thermodynamic data and predicted vibrational spectra (e.g., IR).

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Analysis of Key Quantum Chemical Descriptors

From the optimized structure, we can extract a wealth of information.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

The MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This map is invaluable for predicting non-covalent interactions.

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy (Hartree) | -689.12345 | Thermodynamic stability |

| Dipole Moment (Debye) | 8.45 | Polarity and solubility |

| HOMO Energy (eV) | -7.12 | Electron-donating ability |

| LUMO Energy (eV) | -0.98 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 6.14 | Chemical reactivity and stability |

Simulating Molecular Motion: Insights from Molecular Dynamics (MD)

The Rationale for MD Simulations: Beyond Static Structures

While QM calculations provide a detailed picture of a static molecule, MD simulations allow us to observe its behavior over time. This is essential for understanding conformational flexibility, solvation effects, and interactions with other molecules in a dynamic environment.

Setting the Stage: System Preparation and Force Field Selection

For MD simulations, a classical mechanical model, or "force field," is used to describe the interactions between atoms. Force fields like AMBER or CHARMM are well-suited for organic molecules.

-

Force Field Parameterization: Assign appropriate atom types and charges to the optimized structure of this compound.

-

Solvation: Place the molecule in a periodic box of explicit solvent (e.g., water) to simulate physiological conditions.

-

Neutralization: Add counter-ions (if necessary) to neutralize the system.

-

Minimization: Energy-minimize the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a simulation at constant pressure to allow the system to reach a stable density. This is typically done in two steps: NVT (constant volume) followed by NPT (constant pressure) ensemble.

The Dynamics in Action: Production MD and Trajectory Analysis

Once the system is equilibrated, a long "production" simulation is run to collect data on the molecule's behavior.

By analyzing the MD trajectory, we can identify the most populated conformations of the molecule and the energetic barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site.

The trajectory also reveals how the molecule interacts with the surrounding water molecules. The radial distribution function (RDF) can be calculated to quantify the probability of finding water molecules at a certain distance from specific atoms (e.g., the protonated amine).

Visualizing the MD Workflow

Caption: General workflow for setting up and running a molecular dynamics simulation.

Predicting Molecular Interactions: Docking Studies and Target Identification

The Role of this compound in a Biological Context

The presence of the aniline and propargyl groups suggests that this molecule could be designed as an inhibitor for various enzymes, where the aniline could form key hydrogen bonds and the propargyl group could act as a covalent warhead. Molecular docking is the primary computational tool for exploring this potential.

The Principles of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to rank them.

Step-by-Step Protocol: From Protein Preparation to Binding Pose Analysis

-

Receptor Preparation: Start with a high-resolution crystal structure of the target protein. Remove water molecules, add hydrogen atoms, and assign protonation states appropriate for physiological pH.

-

Ligand Preparation: Use the low-energy conformation of 3-(prop-2-yn-1-yloxy)aniline from QM calculations. Assign appropriate atom types and charges.

The binding site is typically defined as a grid box encompassing the region of the protein where the native ligand binds or where a catalytic site is located. The docking software will then explore possible binding poses within this box.

The output of a docking simulation is a set of binding poses ranked by their scores. The top-ranked poses should be visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that contribute to binding affinity.

Visualizing the Molecular Docking Workflow

Caption: A streamlined workflow for performing molecular docking studies.

Tabulated Summary of Docking Results (Illustrative)

| Target Protein | Top Pose Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase X | -8.5 | ASP-145, LYS-72, PHE-80 | H-Bond, Salt Bridge, Pi-Stacking |

| Hydrolase Y | -7.9 | HIS-264, SER-122, TRP-231 | H-Bond, Hydrophobic |

Advanced Spectroscopic and Property Predictions

In-Silico Spectroscopy: Predicting NMR and IR Spectra

The same QM calculations used for geometry optimization can be extended to predict spectroscopic properties.

-

IR Spectra: The vibrational frequencies calculated during the frequency analysis can be plotted to generate a theoretical IR spectrum.

-

NMR Spectra: The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate the NMR chemical shifts of the molecule. These predicted spectra can be invaluable for interpreting experimental data.

Predicting Physicochemical Properties (ADMET)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. Computational models can provide early predictions of these properties.

Various QSAR (Quantitative Structure-Activity Relationship) models and online tools can predict properties like logP (lipophilicity), aqueous solubility, and potential for hERG inhibition or cytochrome P450 metabolism. These predictions help in prioritizing and de-risking compounds early in the drug discovery process.

Conclusion and Future Directions

Synthesizing the Computational Insights

This guide has outlined a multi-scale computational approach to thoroughly characterize this compound. By integrating quantum mechanics, molecular dynamics, and molecular docking, we can build a comprehensive understanding of this molecule, from its fundamental electronic properties to its dynamic behavior and potential biological activity. This in-silico-first approach provides a powerful, rational framework for guiding further experimental work.

Emerging Computational Techniques and Future Research Trajectories

The field of computational chemistry is constantly evolving. Future studies could incorporate more advanced techniques such as:

-

Enhanced Sampling MD: To more exhaustively explore the conformational space.

-

QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: To model enzymatic reactions with high accuracy.

-

Free Energy Calculations: To obtain more quantitative predictions of binding affinity.

By embracing these computational methodologies, researchers can unlock the full potential of promising molecules like this compound and accelerate the pace of scientific discovery.

Introduction: The Dual Nature of Propargylated Anilines

An In-depth Technical Guide to the Safety and Handling of Propargylated Aniline Compounds

This guide provides comprehensive safety protocols and handling procedures for researchers, scientists, and drug development professionals working with propargylated aniline compounds. By integrating established safety data with practical laboratory applications, this document aims to foster a culture of safety and scientific integrity.

Propargylated anilines are a class of organic molecules that have garnered significant interest in medicinal chemistry and materials science.[1] Their utility stems from the unique combination of the aniline and propargyl functional groups. The aniline moiety is a precursor to a vast array of pharmaceuticals, dyes, and polymers, while the propargyl group's terminal alkyne is a versatile handle for numerous chemical transformations, including "click" chemistry, cyclizations, and coupling reactions.[1][2][3] This dual functionality makes propargylated anilines valuable building blocks in the synthesis of complex nitrogen-containing heterocycles and pharmacologically active agents.[1][4][5]

However, the very features that make these compounds synthetically attractive also contribute to their potential hazards. The aniline core is associated with significant toxicity, while the propargyl group can impart reactivity and instability. A thorough understanding of these risks is paramount for safe and successful experimentation. This guide will provide an in-depth exploration of the hazards associated with propargylated anilines and detail the necessary precautions and handling procedures to mitigate these risks.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice.[6] For propargylated anilines, this involves understanding the hazards associated with both the aniline and propargyl functionalities.

The Aniline Moiety: A Toxicological Profile

Aniline and its derivatives are known for their systemic toxicity.[7][8][9][10][11] Exposure can occur through inhalation, ingestion, or skin absorption, with the latter being a particularly insidious route.[9][11]

Acute Toxicity:

-

Methemoglobinemia: The hallmark of acute aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state.[11] This renders the hemoglobin unable to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), dizziness, headaches, and in severe cases, respiratory distress, coma, and death.[9][11]

-

Hemolytic Anemia: Aniline can also cause the destruction of red blood cells, leading to hemolytic anemia.[11]

Chronic Toxicity:

-

Carcinogenicity: Aniline is suspected of causing cancer.[7][8][10][12] The International Agency for Research on Cancer (IARC) has classified aniline as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.

-

Organ Damage: Prolonged or repeated exposure can lead to damage to the spleen, liver, and kidneys.[8][10][11]

-

Genetic Defects: Aniline is suspected of causing genetic defects.[7][8][12]

The Propargyl Group: Reactivity and Instability

The propargyl group, containing a terminal alkyne, introduces its own set of hazards.

-

Explosive Acetylides: Terminal alkynes can react with certain metals, such as copper, silver, and mercury, to form explosive acetylides. This is a critical consideration in the synthesis and purification of propargylated anilines, especially when using metal catalysts.[13]

-

Flammability: While aniline itself is a combustible liquid, the addition of the propargyl group can lower the flashpoint, increasing the fire hazard.[7]

Hazard Summary

The following table summarizes the key hazards associated with propargylated anilines, based on the known properties of aniline.

| Hazard Category | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7][8][12] |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage.[7][8][12] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[7][8][12] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[7][8][12] |

| Carcinogenicity | Suspected of causing cancer.[7][8][10][12] |

| Specific Target Organ Toxicity | Causes damage to organs (blood, spleen) through prolonged or repeated exposure.[7][10] |

| Aspiration Hazard | Not classified as an aspiration hazard. |

| Physical Hazards | Combustible liquid.[7] May form explosive mixtures with air on intense heating.[7] |

Chapter 2: Principles of Safe Handling

Given the significant hazards, a multi-layered approach to safety is essential when working with propargylated anilines. This includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[14][15]

Engineering Controls

-

Chemical Fume Hood: All work with propargylated anilines, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[14][15][16][17][18][19][20]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[18][19][20][21]

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving propargylated anilines. These SOPs should include a description of the hazards, the required safety precautions, and emergency procedures.

-

Training: All personnel working with these compounds must receive documented training on the specific hazards and the procedures outlined in the SOPs.[14]

-

Restricted Access: The area where propargylated anilines are used and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.[17][18]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling propargylated anilines.[22][23][24][25]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[15][22][25][26] | To protect against splashes and potential explosions. |

| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[25][26] | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's compatibility chart.[25][26] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[26][27] | To protect the skin from splashes and in case of a fire. |

| Respiratory Protection | A respirator may be required for certain high-risk procedures, such as cleaning up large spills.[26] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[26] | To prevent inhalation of toxic vapors. |

Chapter 3: Synthesis of Propargylated Anilines: Protocols and Mechanistic Insights

The synthesis of propargylated anilines can be achieved through several methods. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of propargylated anilines.

Caption: General workflow for the synthesis and purification of propargylated anilines.

Protocol 1: N-Alkylation of Aniline with Propargyl Bromide

This is a common method for the synthesis of N-propargylaniline.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve aniline (4.0 equiv.) and potassium carbonate (2.0 equiv.) in N,N-dimethylformamide (DMF).[3]

-

Addition of Propargyl Bromide: Cool the mixture to 0 °C in an ice bath. Add a solution of propargyl bromide (1.0 equiv., 80% in toluene) dropwise via the dropping funnel over 10-15 minutes.[3]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the potassium carbonate. Transfer the filtrate to a separatory funnel and wash with brine. Extract the aqueous layer with diethyl ether.[3]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]

Causality Behind Experimental Choices:

-

Excess Aniline: Using an excess of aniline helps to minimize the formation of the dialkylated product.[3]

-

Potassium Carbonate: This acts as a base to deprotonate the aniline, making it a more potent nucleophile.

-

DMF: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

-

Controlled Addition at 0 °C: The dropwise addition of the electrophile at low temperature helps to control the exotherm of the reaction.

Protocol 2: One-Pot Three-Component (A³) Coupling Reaction

The A³ coupling reaction is a powerful and atom-economical method for synthesizing propargylamines from an aldehyde, an alkyne, and an amine.[13][28]

Step-by-Step Methodology:

-

Catalyst Preparation: In a reaction vessel, add the chosen catalyst (e.g., a copper(I) salt) and solvent.

-

Addition of Reactants: To the catalyst mixture, add the aniline (1.0 equiv.), the aldehyde (1.0 equiv.), and the terminal alkyne (1.1 equiv.).

-

Reaction: Stir the reaction mixture at the appropriate temperature (which can range from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC.

-

Workup and Purification: The workup procedure will vary depending on the specific catalyst and solvent system used. Generally, it involves filtration to remove the catalyst, followed by extraction and purification by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: A metal catalyst, typically copper, gold, or silver, is used to activate the terminal alkyne.[4]

-

One-Pot Procedure: This approach improves efficiency and reduces waste by combining multiple steps into a single operation.[13][28]

Chapter 4: Purification and Characterization

Ensuring the purity and confirming the identity of the synthesized propargylated aniline is crucial for its use in subsequent applications.[29]

Purification Techniques

-

Flash Column Chromatography: This is the most common method for purifying propargylated anilines on a laboratory scale.[3] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3]

-

Distillation: For liquid propargylated anilines, vacuum distillation can be an effective purification method.[30][31]

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.[3][30][31]

Characterization Methods

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.[29][32][33]

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[29][33] |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the N-H stretch of the aniline, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.[29][33] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns.[29] |

| High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) | Used to assess the purity of the compound.[29][34] |

Purification and Characterization Workflow

Caption: Workflow for the purification and characterization of synthesized propargylated anilines.

Chapter 5: Safe Handling in Downstream Applications

Propargylated anilines are versatile intermediates for a variety of chemical transformations.[1][5][35][36] It is important to consider the safety implications of these subsequent reactions.

-

Cyclization Reactions: Intramolecular cyclizations of propargylated anilines are often used to synthesize heterocyclic compounds like quinolines.[2][3] These reactions may be promoted by electrophiles such as iodine, which should be handled with care.[3]

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling.[3] These reactions often employ metal catalysts and require an inert atmosphere.

-

Reactions of the Aniline Moiety: The aniline nitrogen can act as a nucleophile, and the aromatic ring can undergo electrophilic aromatic substitution.[37][38] Reactions such as nitration require the use of strong acids and should be performed with extreme caution.[37][38]

Chapter 6: Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.[6][14][16]

-

Spills:

-

Small Spills: If a small amount of a propargylated aniline is spilled, and you are trained to do so, you can clean it up.[17] Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand), and place the contaminated material in a sealed container for hazardous waste disposal.[16][17][21]

-

Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[16][17]

-

-

Fire:

-

Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and could spread the contamination.

-

If the fire is large or cannot be easily extinguished, evacuate the area and activate the fire alarm.

-

-

Personal Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[19] Remove contaminated clothing. Seek immediate medical attention.[8][19]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][19] Seek immediate medical attention.[8][19]

-

Inhalation: Move the affected person to fresh air.[7][8][19] If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][8][19]

-

Ingestion: Do not induce vomiting.[8] If the person is conscious, rinse their mouth with water.[7][19] Seek immediate medical attention.[7][8][19]

-

Chapter 7: Storage and Waste Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.[6][9][17][21][39][40]

Storage

-

Store propargylated anilines in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[9][17][21]

-

Store in a designated, labeled, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[17]

-

Use secondary containment to prevent the spread of spills.[17]

Waste Disposal

-

All waste containing propargylated anilines, including reaction residues, contaminated solvents, and disposable labware, must be collected in a properly labeled, sealed container for hazardous waste.[6][16][17][39]

-

Do not pour propargylated aniline waste down the drain.[6][14]

-

Follow your institution's guidelines for hazardous waste disposal.[39]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of quinoxalines or quinolin-8-amines from N -propargyl aniline derivatives employing tin and indium chlorides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01532D [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. nj.gov [nj.gov]

- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. sia-toolbox.net [sia-toolbox.net]

- 13. Propargylic amine synthesis by amination [organic-chemistry.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com [carlroth.com]

- 20. carlroth.com [carlroth.com]

- 21. technopharmchem.com [technopharmchem.com]

- 22. epa.gov [epa.gov]

- 23. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 24. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 25. hsa.ie [hsa.ie]

- 26. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. sciforum.net [sciforum.net]

- 29. benchchem.com [benchchem.com]

- 30. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 31. reddit.com [reddit.com]

- 32. Spectroscopic characterization of oligoaniline microspheres obtained by an aniline-persulfate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. documents.thermofisher.com [documents.thermofisher.com]

- 35. mdpi.com [mdpi.com]

- 36. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 38. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 39. benchchem.com [benchchem.com]

- 40. scribd.com [scribd.com]

An In-Depth Technical Guide to the Discovery and History of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a crucial chemical intermediate that has gained significant importance in the pharmaceutical industry. Its unique molecular structure, featuring a reactive propargyl group and an aniline moiety, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a particular focus on its role in the development of the groundbreaking cancer therapeutic, Asciminib.

Core Chemical Attributes

| Attribute | Value |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)aniline;hydrochloride |

| CAS Number | 1073881-49-8 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

The Genesis of a Key Intermediate: The Asciminib Story